molecular formula C15H28N2O3 B6695920 N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide

Cat. No.: B6695920
M. Wt: 284.39 g/mol
InChI Key: ZZVHKXFGRYGACF-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropan-2-yl group, and a morpholine ring

Properties

IUPAC Name

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(11-18,12-6-4-3-5-7-12)16-14(19)13-10-17(2)8-9-20-13/h12-13,18H,3-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHKXFGRYGACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NC(=O)C2CN(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl group and the hydroxypropan-2-yl group. These groups are then combined with a morpholine ring through a series of chemical reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropan-2-yl group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the morpholine ring, resulting in a variety of derivatives.

Scientific Research Applications

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
  • 1-[(2S)-2-cyclohexyl-1-hydroxypropan-2-yl]-3-[2-(pyridin-3-yl)ethyl]urea

Uniqueness

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-methylmorpholine-2-carboxamide is unique due to its specific combination of functional groups and its structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and potential applications compared to similar compounds. The presence of the morpholine ring, in particular, can impart specific properties that differentiate it from other related compounds.

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